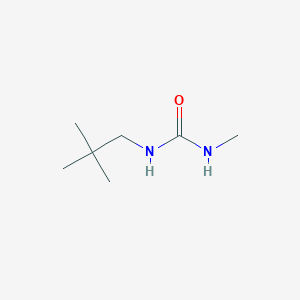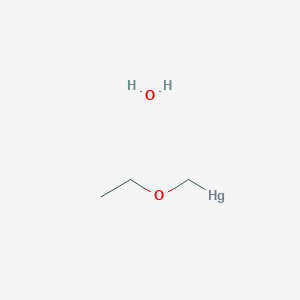
Ethoxymethylmercury;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxymethylmercury;hydrate is an organomercury compound that includes an ethoxy group (–OCH2CH3) and a methyl group (–CH3) bonded to a mercury atom, with water molecules associated in its structure. Organomercury compounds are known for their significant toxicity and have been studied extensively for their environmental and biological impacts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethoxymethylmercury;hydrate can be synthesized through the reaction of ethyl alcohol with mercuric acetate in the presence of a base. The reaction typically involves the following steps:
- Dissolve mercuric acetate in ethyl alcohol.
- Add a base such as sodium hydroxide to the solution.
- Allow the reaction to proceed at room temperature, resulting in the formation of ethoxymethylmercury.
- The product is then hydrated by adding water to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Ethoxymethylmercury;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethoxy and methyl groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Mercuric oxide and ethyl acetate.
Reduction: Elemental mercury and ethyl alcohol.
Substitution: Various organomercury compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethoxymethylmercury;hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, though its toxicity limits its applications.
Industry: Utilized in the production of certain industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ethoxymethylmercury;hydrate involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.
Vergleich Mit ähnlichen Verbindungen
Methylmercury: Another organomercury compound with similar toxicity but different functional groups.
Ethylmercury: Similar to ethoxymethylmercury but with an ethyl group instead of an ethoxy group.
Phenylmercury: Contains a phenyl group and exhibits different chemical properties.
Uniqueness: Ethoxymethylmercury;hydrate is unique due to its specific functional groups, which influence its reactivity and interactions with biological systems. Its hydration state also affects its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
112570-02-2 |
|---|---|
Molekularformel |
C3H9HgO2 |
Molekulargewicht |
277.69 g/mol |
IUPAC-Name |
ethoxymethylmercury;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h2-3H2,1H3;;1H2 |
InChI-Schlüssel |
XUQHVURHCDFVQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC[Hg].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



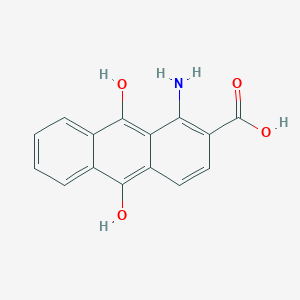
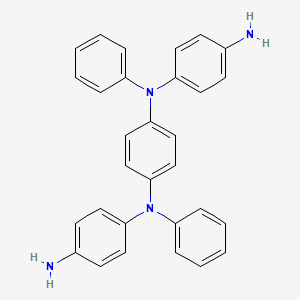
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
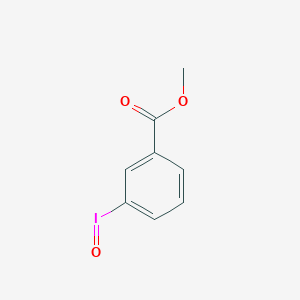
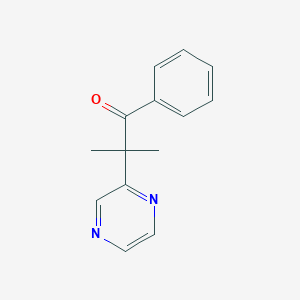
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
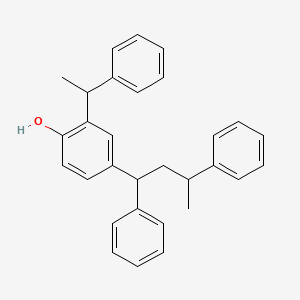
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
